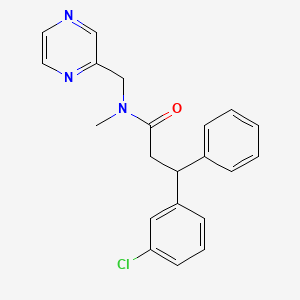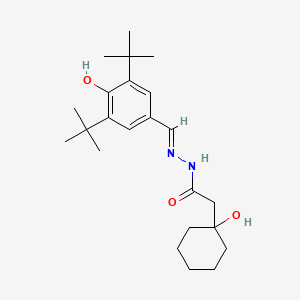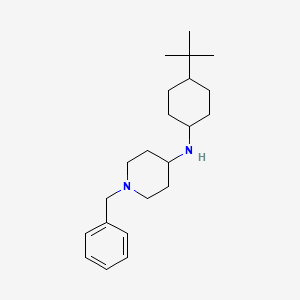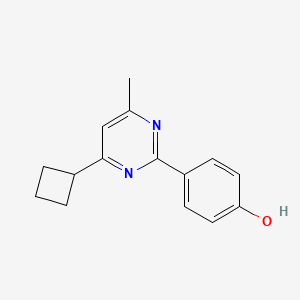
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is a chemical compound with the molecular formula C24H22ClN3O. It is commonly referred to as CPP or CPP-115. This compound belongs to the family of GABA aminotransferase inhibitors, which have been studied for their potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
CPP-115 inhibits the activity of GABA aminotransferase, which is the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity has been found to be effective in reducing seizures and drug-seeking behavior in animal models.
Biochemical and Physiological Effects
CPP-115 has been found to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity has been found to be effective in reducing seizures and drug-seeking behavior in animal models. CPP-115 has also been found to have anxiolytic effects, which may be due to its ability to increase the levels of GABA in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-115 in lab experiments is its ability to increase the levels of GABA in the brain, which can be useful in studying the role of GABA in various neurological disorders. However, one limitation of using CPP-115 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPP-115. One direction is to further investigate its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. Another direction is to study its potential toxicity and develop safer alternatives. Additionally, further research is needed to fully understand the mechanism of action of CPP-115 and its effects on neuronal activity.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of pyrazine, which is reacted with 3-chlorobenzaldehyde to form N-(3-chlorophenyl)pyrazine-2-carboxaldehyde. This intermediate product is then reacted with N-methyl-N-phenylpropan-2-amine to yield CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. This mechanism of action has been found to be effective in reducing seizures in animal models of epilepsy and reducing drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-25(15-19-14-23-10-11-24-19)21(26)13-20(16-6-3-2-4-7-16)17-8-5-9-18(22)12-17/h2-12,14,20H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFALCPUWUOQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6041978.png)
![4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6041980.png)


![3-[5-(4-tert-butylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6042007.png)
![4-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]thiomorpholine](/img/structure/B6042010.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6042015.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6042018.png)
![4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6042032.png)
![3-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B6042039.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}cyclohexanecarboxamide](/img/structure/B6042041.png)
![1-[(2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6042044.png)
